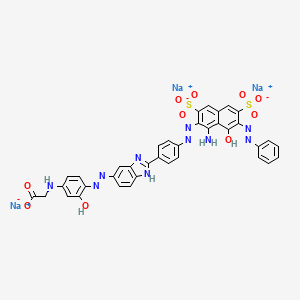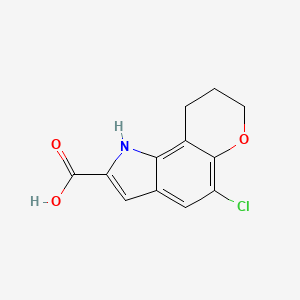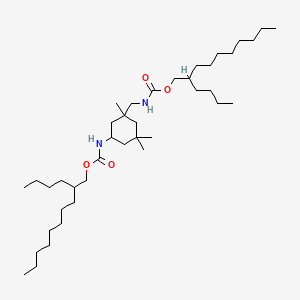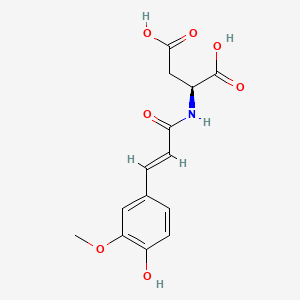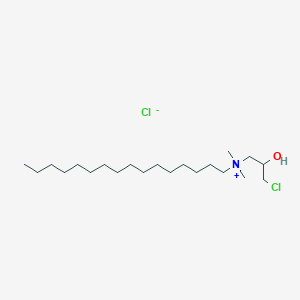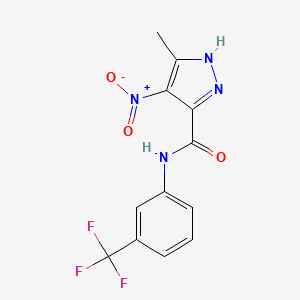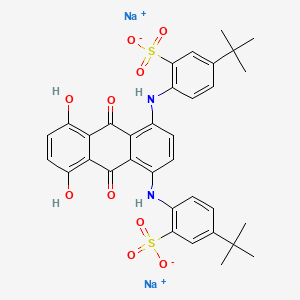
Disodium 2,2'-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate) is a synthetic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate) involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for larger quantities. Quality control measures are implemented to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce hydroquinones .
Scientific Research Applications
Disodium 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Employed in studies involving cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. Its mechanism of action involves binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications .
Comparison with Similar Compounds
Similar Compounds
- Disodium 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate)
- Disodium 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate)
Uniqueness
What sets disodium 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate) apart from similar compounds is its unique combination of functional groups and structural features. This gives it distinct reactivity and stability, making it particularly useful in specific research and industrial applications .
Properties
CAS No. |
83006-67-1 |
|---|---|
Molecular Formula |
C34H32N2Na2O10S2 |
Molecular Weight |
738.7 g/mol |
IUPAC Name |
disodium;5-tert-butyl-2-[[4-(4-tert-butyl-2-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C34H34N2O10S2.2Na/c1-33(2,3)17-7-9-19(25(15-17)47(41,42)43)35-21-11-12-22(36-20-10-8-18(34(4,5)6)16-26(20)48(44,45)46)28-27(21)31(39)29-23(37)13-14-24(38)30(29)32(28)40;;/h7-16,35-38H,1-6H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
InChI Key |
ZFAXDHQGWRFYQQ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C(C)(C)C)S(=O)(=O)[O-])C(=O)C5=C(C=CC(=C5C3=O)O)O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


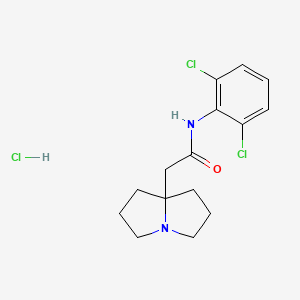
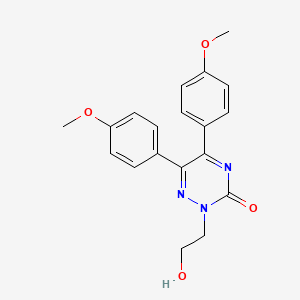
![3-(7,8,9-Trihydro-pyranno(2,3-g)indolyl)-N,N-dimethylmethylamine picrate [French]](/img/structure/B12782393.png)

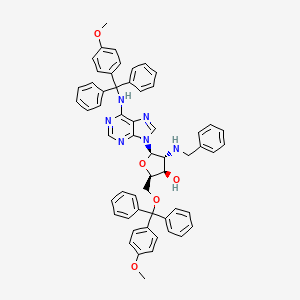

![[(3S,3aR,6S,6aS)-3-(2-phenoxyethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12782422.png)
